(4-Isopropoxy-benzenesulfonyl)-acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

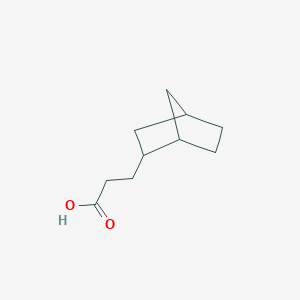

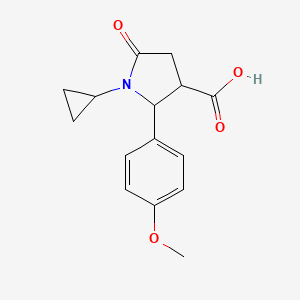

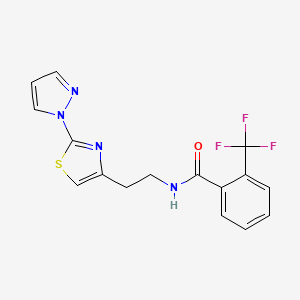

The compound “(4-Isopropoxy-benzenesulfonyl)-acetonitrile” is also known as "N-hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine" . It is a unique chemical provided to early discovery researchers . The empirical formula of the compound is C11H16N2O4S and it has a molecular weight of 272.32 .

Molecular Structure Analysis

The SMILES string of the compound isCC(C)Oc1ccc(cc1)S(=O)(=O)C\\C(N)=N\\O . This represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.

Scientific Research Applications

Photochemical Studies and Acid Generation

Research on similar sulfonyl compounds, such as 1,4-bis(phenylsulfonyloxy)benzene, highlights their application in photochemical studies. These compounds undergo S–O cleavage under steady-state photolysis, leading to the formation of phenylsulfonyl and phenylsulfonyloxyphenoxy radicals. This results in Fries rearrangement products or further transformations. The process also generates a significant amount of acidic species, demonstrating a pathway for acid generation in scientific experiments (Wu & Wu, 2017).

Catalytic Benzylic Oxidation

Chromium(VI) oxide has been identified as an efficient catalyst for benzylic oxidation with periodic acid in acetonitrile. This process oxidizes substituted toluenes and diarylmethanes to corresponding acids and ketones with excellent yields. Such reactions demonstrate the utility of sulfonyl compounds in facilitating chemical transformations, providing a pathway for synthesizing various organic compounds (Yamazaki, 1999).

Coordination Polymers Construction

Lanthanide-containing coordination polymers have been constructed from hexanuclear molecular building blocks in acetonitrile, showcasing the application of sulfonyl compounds in the field of materials science. These polymers exhibit unique structural properties and luminescence under UV irradiation, highlighting their potential in creating new materials with specific optical properties (Calvez, Daiguebonne, & Guillou, 2011).

Electrochemical Oxidation Studies

The electrochemical oxidation of quercetin in the presence of benzenesulfinic acids in acetonitrile has been explored, leading to the formation of sulfonyl derivatives. This process exemplifies the application of sulfonyl compounds in electrochemical synthesis, offering a method for producing sulfonyl derivatives with good yield and purity (Nematollahi & Malakzadeh, 2003).

Novel Synthetic Pathways

Research on arylidenesulfonylacetonitriles has unveiled new routes to polyfunctional benzo[a]quinolizines. These compounds react with 1-methylisoquinoline and isoquinolin-1-yl-acetonitrile in acetonitrile, demonstrating the versatility of sulfonyl compounds in organic synthesis and their potential in creating complex molecular structures (Abdallah et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (4-Isopropoxy-benzenesulfonyl)-acetonitrile are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Isopropoxy-benzenesulfonyl)-acetonitrile . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name |

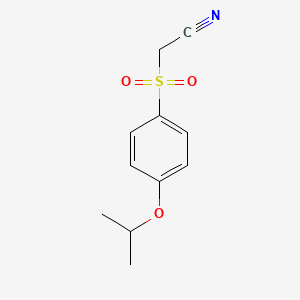

2-(4-propan-2-yloxyphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9(2)15-10-3-5-11(6-4-10)16(13,14)8-7-12/h3-6,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCFDBFCEFMUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2991284.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

![7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2991291.png)

![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)

![benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2991303.png)